1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and fluorophenyl and phenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrolidine-based molecules that share structural features with 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide. Examples include:
- 4-phenyl-2-(4-fluorophenyl)-1,3-thiazole
- 5-oxo-2-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20FN3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)10-11-26-13-17(12-20(26)27)21(28)25-22-24-19(14-29-22)16-4-2-1-3-5-16/h1-9,14,17H,10-13H2,(H,24,25,28) |
InChI Key |
OVLLOXJGZYTOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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